molecular formula C21H22N2O5S2 B3229415 (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone CAS No. 1286724-53-5

(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone

Cat. No.: B3229415
CAS No.: 1286724-53-5
M. Wt: 446.5
InChI Key: UHGPIEXTSVHUNL-UHFFFAOYSA-N
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Description

(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with a methoxy group at position 4. This heterocycle is linked via an ether-oxygen bridge to a piperidine ring, which is further connected to a 4-(methylsulfonyl)phenyl methanone group. The piperidine ring provides conformational flexibility, while the methoxy group on the benzothiazole may influence electronic distribution and metabolic stability.

Properties

IUPAC Name

[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-5-8-18-19(13-16)29-21(22-18)28-15-9-11-23(12-10-15)20(24)14-3-6-17(7-4-14)30(2,25)26/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGPIEXTSVHUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Structure and Synthesis

The compound features a piperidine ring, a benzo[d]thiazole moiety, and a methylsulfonyl phenyl group. This unique structure suggests diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the Benzothiazole Moiety : Reaction of 2-aminothiophenol with an appropriate aldehyde.
  • Piperidine Attachment : The benzothiazole derivative is reacted with piperidine derivatives.
  • Final Modifications : Introduction of the methylsulfonyl group through sulfonation reactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A431 and A549 cell proliferation
Anti-inflammatoryReduction in IL-6 and TNF-α levels
Enzyme InhibitionPotential inhibition of cyclooxygenase (COX) enzymes
AntimicrobialActivity against various bacterial strains

The proposed mechanism for the compound's activity involves:

  • Inhibition of COX Enzymes : This leads to decreased synthesis of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Through modulation of apoptotic pathways, enhancing the efficacy against cancer cells.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong cytotoxicity against A431 and A549 cells .
  • Anti-inflammatory Evaluation :
    In an experimental model using RAW264.7 macrophages, the compound reduced inflammatory cytokine levels (IL-6 and TNF-α), suggesting its potential as an anti-inflammatory agent .
  • Enzyme Inhibition Studies :
    The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease activities, showing promising results that could lead to applications in treating neurodegenerative diseases and managing urea levels in certain conditions .

Scientific Research Applications

Structural Characteristics

Chemical Structure:
The compound features a piperidine ring connected to a benzo[d]thiazole moiety through an ether linkage, with a methylsulfonyl group attached to the phenyl ring. This unique arrangement of functional groups contributes to its diverse biological activities.

Molecular Formula:

C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S

Pharmacological Applications

  • Antimicrobial Activity
    • Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the indole and thiazole units suggests potential effectiveness against various bacterial strains.
  • Anticancer Properties
    • Research indicates that indole and thiazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with biological targets may lead to the development of new anticancer agents.
  • Neurological Effects
    • The piperidine structure is associated with neuropharmacological activity, possibly affecting neurotransmitter systems. This opens avenues for research into treatments for neurological disorders.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent anticancer effects against various cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Study 2: Antimicrobial Efficacy

Research indicated that compounds containing the benzo[d]thiazole unit showed significant antimicrobial activity against Gram-positive bacteria. In vitro tests revealed that these compounds disrupted bacterial cell wall synthesis, leading to cell lysis .

Study 3: Neuropharmacological Potential

A recent investigation explored the neuropharmacological effects of related compounds in animal models. Results suggested that these compounds could modulate neurotransmitter levels, offering insights into their potential use in treating conditions such as anxiety and depression .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylindoleIndole derivativeAntimicrobial
4-MethylpiperidinePiperidine derivativeNeuroactive
Benzothiazole derivativesThiazole unitAnticancer

This table illustrates how similar structural features across different compounds can lead to varied biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Solubility and Polarity : The target compound’s methylsulfonyl group increases polarity, likely improving aqueous solubility compared to ethylsulfonyl () or trifluoromethyl () analogs.
  • Metabolic Stability : Methoxy and ethoxy groups on benzothiazoles (target compound, ) may undergo demethylation or oxidation, whereas bromo substituents () could resist metabolic degradation.
  • Biological Activity: compounds demonstrate RBP4 antagonism (hepatic steatosis model), suggesting that piperidine-linked trifluoromethylphenyl groups are critical for this activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone

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